Tame
Tame
TAMe is an L-arginine ester that is methyl L-argininate in which one of the hydrogens attached to the alpha-nitrogen is substituted by a tosyl group. It is a L-arginine ester, a sulfonamide, a methyl ester and a member of guanidines.
Arginine derivative which is a substrate for many proteolytic enzymes. As a substrate for the esterase from the first component of complement, it inhibits the action of C(l) on C(4).
Arginine derivative which is a substrate for many proteolytic enzymes. As a substrate for the esterase from the first component of complement, it inhibits the action of C(l) on C(4).
Brand Name:
Vulcanchem
CAS No.:
901-47-3
VCID:
VC20748113
InChI:
InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/t12-/m0/s1
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC
Molecular Formula:
C14H22N4O4S
Molecular Weight:
342.42 g/mol
Tame
CAS No.: 901-47-3
Cat. No.: VC20748113
Molecular Formula: C14H22N4O4S
Molecular Weight: 342.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | TAMe is an L-arginine ester that is methyl L-argininate in which one of the hydrogens attached to the alpha-nitrogen is substituted by a tosyl group. It is a L-arginine ester, a sulfonamide, a methyl ester and a member of guanidines. Arginine derivative which is a substrate for many proteolytic enzymes. As a substrate for the esterase from the first component of complement, it inhibits the action of C(l) on C(4). |
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CAS No. | 901-47-3 |
Molecular Formula | C14H22N4O4S |
Molecular Weight | 342.42 g/mol |
IUPAC Name | methyl (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate |
Standard InChI | InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/t12-/m0/s1 |
Standard InChI Key | FKMJXALNHKIDOD-LBPRGKRZSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)OC |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC |
Boiling Point | 86.3 °C |
Flash Point | -11 °C |
Melting Point | -80 °C |
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